1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound characterized by a bicyclic structure that incorporates both pyrrole and pyrimidine moieties. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The systematic name reflects its structural features, indicating the presence of a dihydropyrrole ring fused to a pyrimidine ring.
The compound has been synthesized through various methodologies, often involving the modification of existing pyrrolopyrimidine derivatives. It has been studied for its potential in medicinal chemistry, particularly in the development of anticancer agents and other pharmaceuticals.
1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one is classified under:
The synthesis of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can be achieved through several synthetic routes. Common methods include:
The reactions typically require careful control of conditions such as temperature and pH to optimize yield and minimize side products. For instance, using a catalytic amount of hydrochloric acid can enhance the reaction rate while suppressing undesired side reactions .
The molecular structure of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one features:
Key structural data includes:
1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one participates in various chemical reactions:
The reactivity is influenced by electronic factors such as the presence of electron-withdrawing or donating groups on the aromatic systems. For example, substituents on the pyrrole ring can significantly affect nucleophilicity and reactivity in further synthetic applications .
The mechanism of action for compounds like 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one often involves:
Research indicates that modifications to the structure can enhance selectivity for certain cellular pathways or receptors, thus improving therapeutic efficacy against diseases such as cancer .
Relevant analyses include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity during synthesis.
1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one has significant applications in scientific research:
The construction of the 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one core relies on meticulously optimized multi-step sequences. A widely implemented approach involves acid-mediated cyclization of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-one derivatives. Treatment with 1N HCl at room temperature triggers simultaneous deprotection and cyclization, yielding the bicyclic core in 64% yield after crystallization [1]. This method benefits from operational simplicity but faces limitations in electron-deficient substrates where harsher conditions may be required.
A more sophisticated tandem Dakin-West/Dimroth strategy enables high-yielding, chromatography-free synthesis. The process initiates with acetic anhydride-mediated condensation of α-amino acids with malononitrile, generating β-ketoamide intermediates. Subsequent Dimroth rearrangement under mild heating (60–80°C) in aqueous ethanol spontaneously cyclizes and aromatizes the system, achieving >80% overall yield at plant scale [8]. This method's scalability stems from in situ crystallization that avoids intermediate purification and minimizes waste streams.
Table 1: Comparative Analysis of Core Scaffold Synthesis Methods
Method | Key Conditions | Yield (%) | Scalability Advantages |
---|---|---|---|
Acid-mediated cyclization | 1N HCl, RT, 1 hour | 64 | Simple workup, minimal equipment |
Dakin-West/Dimroth | Ac₂O → H₂O/EtOH, 60–80°C | >80 | No chromatography, in situ crystallization |
One-pot MCR | TBAB catalyst, EtOH, 50°C | 80–92 | Reduced isolation steps |
One-pot multicomponent reactions (MCRs) offer complementary efficiency. Arylglyoxals, 6-aminouracils, and barbituric acids assemble in ethanol with tetrabutylammonium bromide (TBAB, 5 mol%) catalysis. Knoevenagel-Michael-cyclization cascades afford polysubstituted derivatives in 80–92% yield at 50°C [8]. Crucially, exceeding 78°C promotes undesirable dihydropyridodipyrimidine byproducts, emphasizing temperature control.
Regioselective functionalization exploits the differential reactivity of the pyrrole and pyrimidine rings. C-2 halogenation with POCl₃ or POBr₃ occurs preferentially at the electron-rich pyrrole nitrogen-adjacent position, generating 2-chloro or 2-bromo derivatives essential for cross-coupling [3]. These activated intermediates undergo Suzuki-Miyaura couplings with arylboronic acids under Pd(PPh₃)₄ catalysis. Optimization revealed Cs₂CO₃ in toluene/water (3:1) as optimal, achieving 96% yield for sterically hindered o-trifluoromethylphenyl derivatives [6] [3].
Table 2: Catalytic Systems for Key Functionalization Reactions
Reaction Type | Catalyst/Reagent | Optimized Conditions | Application Example |
---|---|---|---|
C-2 Halogenation | POCl₃/POBr₃ | Reflux, inert atmosphere | 2-Chloro precursor for coupling |
Suzuki-Miyaura coupling | Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃, Toluene/H₂O (3:1), 80°C | 2-Aryl derivatives (e.g., 3k, 4f) |
Amide coupling | Diethylphosphorocyanidate | Solvent-free, 160–180°C | N-Benzoyl analogs (e.g., 88523-00-6) |
Structural optimization principles (borrowed from engineering) guide pharmacophore elaboration. "Topology optimization" of the core scaffold involves identifying non-essential regions for modification, while "shape optimization" refines substituent geometry to enhance target complementarity. For instance, N-benzylpiperidinol derivatives developed for USP7 inhibition exemplify this approach, where benzyl group conformation significantly impacts binding to Asp295 and Gln297 residues [4] [10].
Solvent-free benzamidation illustrates efficient N-functionalization. Diethylphosphorocyanidate-mediated coupling of 2-aminopyrrolopyrimidinones with benzoic acids proceeds at 160–180°C without solvents. Boric acid catalysis coordinates carbonyl oxygen, accelerating amide bond formation while suppressing decarboxylation [8]. This method facilitates access to antiviral derivatives like N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide (CAS 88523-00-6).
Solvent polarity critically governs cyclization kinetics and regioselectivity. Protic solvents (e.g., H₂O, EtOH) promote proton transfer in Dimroth rearrangements by stabilizing zwitterionic intermediates, whereas aprotic dipolar solvents (DMF, NMP) accelerate SNAr reactions at C-2. For acid-catalyzed cyclizations, aqueous HCl maximizes precipitate formation, simplifying isolation [1] [9].
Catalytic systems must balance activity and compatibility. Palladium complexes (e.g., Pd(PPh₃)₄, Pd/C) remain dominant for C-C bond formation, but ligand design mitigates heterocycle poisoning. Bulky phosphines (SPhos) prevent Pd coordination to pyrimidine N-atoms, reducing catalyst deactivation. For hydrogenolysis of N-benzyl groups, Pd(OH)₂/C in acetic acid achieves quantitative deprotection without core hydrogenation [3] [8].
Table 3: Solvent and Catalyst Impact on Key Transformations
Transformation | Optimal Solvent | Catalyst | Effect on Performance |
---|---|---|---|
Dimroth rearrangement | H₂O/EtOH (4:1) | None | >95% yield via H-bond stabilization |
Suzuki coupling | Toluene/H₂O (3:1) | Pd(PPh₃)₄ | 96% yield; suppresses homocoupling |
Acid-catalyzed cyclization | 1N HCl (aq) | Not applicable | 64% isolated yield; facile filtration |
Hydrogenolysis | AcOH | Pd(OH)₂/C | Quantitative N-debenzylation |
Regiochemical control during C-5 functionalization remains problematic due to ambident nucleophilicity. Electrophiles attack either the pyrrole C-5 (kinetic product) or pyrimidine N-7 (thermodynamic product). DFT studies reveal solvent-dependent barriers: polar media favor N-alkylation by 3.2 kcal/mol, while nonpolar solvents enable C-5 adducts [9]. Transient N-protection with benzyl or SEM groups mitigates this, directing substitution exclusively to C-5.
Scalability hurdles emerge in heterogeneous reaction mixtures. The Dakin-West step generates CO₂, requiring controlled gas venting to prevent pressure buildup in large reactors. Modified procedures utilize segmented flow reactors for continuous CO₂ removal, enabling kilogram-scale production [8]. Purification also challenges scalability; the core scaffold's low solubility in organic solvents necessitates aqueous workups or expensive chromatography. Crystallization optimization via polymorph screening (e.g., using ethanol/water mixtures) replaces chromatography in commercial routes [3] [9].
Catalyst cost and removal impact manufacturing viability. While homogeneous Pd catalysts enable high coupling yields, residual metal specifications (<10 ppm) demand costly scavengers (e.g., SiliaBond Thiol). Immobilized Pd catalysts (Pd-enCAT™) simplify removal but suffer from reduced activity toward electron-neutral heterocycles [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7